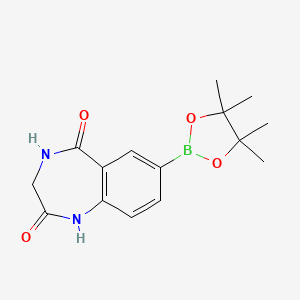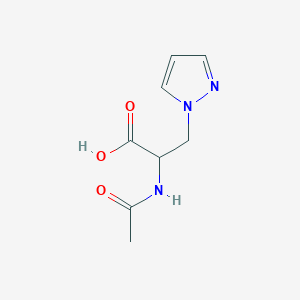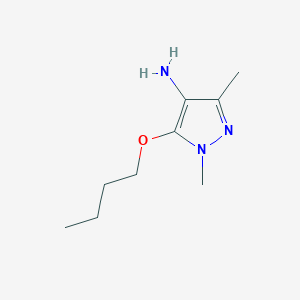
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The triazole ring is substituted at the 5-position with a 1,3-dimethyl group and at the 2-position with a 4-methylaniline group
Métodos De Preparación
The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can be achieved through a multi-step process. One common method involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach allows for the efficient synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, including the target compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process .
Análisis De Reacciones Químicas
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding triazole N-oxides, while reduction can yield the corresponding amines .
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . Additionally, this compound has shown promise as an antifungal and antibacterial agent, making it a potential candidate for the development of new antimicrobial drugs . In materials science, it has been explored for its use in the synthesis of novel polymers and as a building block for the construction of advanced materials with unique properties .
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, this compound is believed to inhibit the activity of certain enzymes, such as aromatase, which plays a crucial role in the biosynthesis of estrogens . By inhibiting aromatase, the compound can reduce the levels of estrogen in the body, thereby slowing down the growth of estrogen-dependent cancer cells . Additionally, its antimicrobial activity is thought to be due to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death .
Comparación Con Compuestos Similares
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can be compared with other similar compounds, such as 1,3,5-trisubstituted 1,2,4-triazoles. These compounds share the same triazole core but differ in the nature and position of their substituents . For example, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones are similar compounds that have been studied for their anticancer and antimicrobial activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-methylaniline |
InChI |
InChI=1S/C11H14N4/c1-7-4-5-10(12)9(6-7)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3 |
Clave InChI |
MJHUBVITLGKVGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)C2=NC(=NN2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
![rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride](/img/structure/B13486744.png)






![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)



